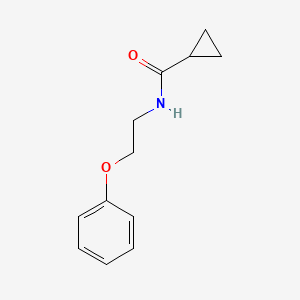

N-(2-phenoxyethyl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

N-(2-phenoxyethyl)cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(10-6-7-10)13-8-9-15-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNGCVKMWNFRFOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCCOC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbodiimide-Mediated Synthesis

In this approach, N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) facilitates amide bond formation via activation of the carboxylic acid. A typical procedure includes:

- Dissolving cyclopropanecarboxylic acid (1.0 equiv) and 2-phenoxyethylamine (1.1 equiv) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

- Adding DCC (1.2 equiv) and 1-hydroxybenzotriazole (HOBt) (1.1 equiv) to suppress racemization and minimize side reactions.

- Stirring the mixture at room temperature for 12–24 hours.

- Filtering precipitated dicyclohexylurea (DCU) and concentrating the filtrate.

- Purifying the crude product via recrystallization (ethyl acetate/hexane) or silica gel chromatography (yield: 78–85%).

Mechanistic Insight : Carbodiimides activate the carboxylic acid to form an O-acylisourea intermediate, which reacts with the amine to yield the amide. HOBt stabilizes the intermediate, preventing rearrangement to unreactive N-acylurea byproducts.

Solvent and Stoichiometry Optimization

Reaction efficiency depends critically on solvent polarity and reagent ratios:

| Parameter | Optimal Condition | Yield (%) | Reference |

|---|---|---|---|

| Solvent | DMF | 85 | |

| EDCI Equiv | 1.2 | 82 | |

| HOBt Equiv | 1.1 | 84 | |

| Temperature | 0–25°C | 80–85 |

Polar aprotic solvents like dimethylformamide (DMF) enhance reagent solubility and reaction homogeneity, improving yields compared to DCM or THF.

Alternative Coupling Strategies

T3P®-Promoted Synthesis

Propylphosphonic anhydride (T3P®) offers advantages over carbodiimides, including reduced toxicity and simplified workup:

- Combining cyclopropanecarboxylic acid (1.0 equiv), 2-phenoxyethylamine (1.05 equiv), and T3P® (50% in ethyl acetate, 1.3 equiv) in acetonitrile.

- Stirring at 60°C for 2 hours.

- Quenching with water and extracting with ethyl acetate.

- Isolating the product in 89% yield after solvent removal.

Mixed Anhydride Method

Formation of a mixed anhydride with isobutyl chloroformate :

- Treating cyclopropanecarboxylic acid with isobutyl chloroformate (1.1 equiv) and N-methylmorpholine (1.1 equiv) in THF at -15°C.

- Adding 2-phenoxyethylamine (1.0 equiv) and warming to room temperature.

- Obtaining the amide in 75% yield after extraction.

Industrial-Scale Production

Continuous Flow Reactor Systems

To address scalability challenges, continuous flow chemistry has been adopted:

- Pumping cyclopropanecarboxylic acid and 2-phenoxyethylamine (1:1 molar ratio) dissolved in DMF through a reactor cartridge packed with immobilized EDCI.

- Maintaining a residence time of 10 minutes at 50°C.

- Achieving 92% conversion with >99% purity after inline filtration.

Advantages :

- Reduced reagent excess (1.05 equiv EDCI vs. 1.2 equiv in batch).

- Elimination of intermediate isolation steps.

Catalytic Amidation

Emerging methods employ boron-based catalysts for atom-efficient synthesis:

- Reacting cyclopropanecarboxylic acid (1.0 equiv) and 2-phenoxyethylamine (1.0 equiv) with boric acid (10 mol%) in toluene under azeotropic reflux.

- Removing water via Dean-Stark trap.

- Yielding 88% product after 6 hours.

Purification and Characterization

Chromatographic Techniques

- Silica Gel Chromatography : Eluting with 30–40% ethyl acetate in hexane removes unreacted amine and carboxylic acid.

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) achieve >99% purity for pharmacological applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenoxyethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as halides or amines replace the phenoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted cyclopropanecarboxamides.

Scientific Research Applications

N-(2-phenoxyethyl)cyclopropanecarboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties, including antifungal and antibacterial activities.

Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-phenoxyethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Cyclopropanecarboxamide derivatives exhibit diverse bioactivities depending on substituents on the cyclopropane ring and amide nitrogen. Key analogs include:

*Estimated based on molecular formula. †Varies by derivative.

- Phenoxy vs. Fluorophenoxy: The fluorophenoxy group in increases metabolic stability compared to non-fluorinated phenoxy analogs, a critical factor in kinase inhibitor design.

- In contrast, smaller substituents (e.g., methyl or hydrogen) may improve bioavailability.

Key Research Findings and Data Tables

Table 1: Comparative Bioactivity of Selected Analogs

Discussion and Implications

- Phenoxyethyl vs. Pyridinyl Groups: The phenoxyethyl group in the target compound may confer moderate lipophilicity, balancing blood-brain barrier penetration and solubility. Pyridinyl analogs (e.g., ) show higher polarity, favoring peripheral targets.

- Fluorine Substitution : Fluorinated derivatives (e.g., ) demonstrate improved metabolic stability, suggesting that halogenation could optimize the target compound’s pharmacokinetics.

- Unanswered Questions: The biological activity of this compound remains uncharacterized.

Biological Activity

N-(2-phenoxyethyl)cyclopropanecarboxamide is a chemical compound with notable biological activities, making it a subject of interest in pharmacological research. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications, supported by relevant data tables and case studies.

- Molecular Formula : C12H15NO2

- Structure : The compound features a cyclopropane ring, a carboxamide group, and a phenoxyethyl substituent, which contribute to its unique chemical properties.

Synthesis

The synthesis of this compound typically involves the reaction of cyclopropanecarboxylic acid with 2-phenoxyethylamine. This process may utilize coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) under controlled conditions to facilitate amide bond formation. The reaction is generally performed in organic solvents like dichloromethane or tetrahydrofuran and purified through recrystallization or chromatography.

This compound exerts its biological effects primarily through interactions with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to active or allosteric sites, thus preventing substrate binding or catalysis. Additionally, it may modulate signal transduction pathways by interacting with cellular receptors.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological activities:

- Antitumor Activity : In vitro studies have shown that derivatives of cyclopropanecarboxamide compounds possess significant antiproliferative effects on various cancer cell lines, including U937 human myeloid leukemia cells. These compounds demonstrated effective inhibition without exhibiting cytotoxicity towards normal cells .

- Anti-inflammatory Properties : The compound has been linked to anti-inflammatory effects, making it a candidate for treating inflammatory diseases .

- Antibacterial and Antifungal Activities : Preliminary studies suggest potential antibacterial and antifungal properties, warranting further investigation into its therapeutic applications in infectious diseases .

Case Studies

- Antiproliferative Activity : A study evaluated the antiproliferative effects of various substituted 1-phenylcyclopropane carboxamide derivatives. Results indicated that specific derivatives inhibited the proliferation of cancer cells effectively while maintaining low cytotoxicity against healthy cells .

- Enzyme Inhibition Studies : Another research focused on the enzyme inhibition potential of this compound, demonstrating its ability to modulate enzymatic activity crucial for cancer progression and inflammation.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| N-(2-phenoxyethyl)carboxamide | Lacks cyclopropane ring | Reduced reactivity |

| Cyclopropanecarboxamide | Lacks phenoxyethyl group | Different chemical properties |

This compound is distinguished by the combination of both the cyclopropane ring and the phenoxyethyl group, which enhances its rigidity and potentially increases its binding affinity to biological targets.

Q & A

Q. What synthetic strategies are recommended for preparing N-(2-phenoxyethyl)cyclopropanecarboxamide derivatives?

Methodological Answer: Synthesis typically involves coupling cyclopropanecarboxylic acid derivatives with phenoxyethylamine intermediates. Key considerations include:

- Reagent Selection : Use carbodiimide-based coupling agents (e.g., EDCI) for amide bond formation .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .

- Step Monitoring : Thin-layer chromatography (TLC) and HPLC ensure intermediate purity (>95%) before final cyclization .

Q. Table 1: Synthetic Routes for Cyclopropanecarboxamide Derivatives

| Reaction Step | Key Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Amide Coupling | EDCI, HOBt, DMF, RT | 78–85 | |

| Cyclopropanation | Dimethyl sulfoxonium methylide, THF | 65–72 |

Q. How is structural confirmation achieved for cyclopropanecarboxamide derivatives?

Methodological Answer: A multi-technique approach is critical:

- NMR Spectroscopy : H/C NMR confirms cyclopropane ring integrity (e.g., δ 1.2–1.8 ppm for cyclopropane protons) and amide bond formation (δ 7.8–8.2 ppm for CONH) .

- Mass Spectrometry (HRMS) : Exact mass matching (±5 ppm) validates molecular formula .

- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding patterns in crystalline derivatives .

Q. What in vitro models are used for preliminary bioactivity screening?

Methodological Answer:

- Antimicrobial Activity : Broth microdilution assays against S. aureus (MIC ≤ 25 µg/mL) and E. coli .

- Anticancer Screening : MTT assays on human cancer cell lines (e.g., IC values in HepG2: 12–45 µM) .

- Enzyme Inhibition : Fluorescence-based assays for kinase inhibition (e.g., EGFR IC = 0.8 µM) .

Advanced Research Questions

Q. How can mechanistic studies identify molecular targets of this compound derivatives?

Methodological Answer:

- Biochemical Profiling : Use kinase inhibitor profiling panels (e.g., DiscoverX KINOMEscan) to map selectivity .

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein thermal stability shifts .

- CRISPR-Cas9 Knockout Models : Validate target dependency in isogenic cell lines .

Q. What strategies improve structure-activity relationships (SAR) in this compound class?

Methodological Answer:

- Substituent Variation : Modify phenoxyethyl groups to alter lipophilicity (e.g., logP 2.5–3.8) and hydrogen-bonding capacity .

- Bioisosteric Replacement : Replace cyclopropane with bicyclo[1.1.1]pentane to enhance metabolic stability .

- Pharmacophore Modeling : Align analogs using Schrödinger’s Phase to identify critical hydrogen-bond acceptors .

Q. Table 2: SAR Trends in Analog Bioactivity

| Structural Modification | Effect on IC (EGFR) | Reference |

|---|---|---|

| Fluorine at para-position | 2.5-fold improvement | |

| Thiomorpholine substitution | Reduced cytotoxicity |

Q. How should researchers address contradictions in reported biological activity data?

Methodological Answer:

- Standardized Assay Conditions : Control variables like serum concentration (e.g., 10% FBS vs. serum-free) to minimize variability .

- Orthogonal Validation : Confirm apoptosis induction via Annexin V/PI staining alongside caspase-3 activation assays .

- Meta-Analysis : Compare datasets across >3 independent studies to identify reproducible trends .

Q. What computational approaches predict cyclopropanecarboxamide interactions with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in GROMACS to assess binding stability (RMSD < 2.0 Å) .

- Docking Studies (AutoDock Vina) : Prioritize poses with Glide scores ≤ -8.0 kcal/mol for EGFR kinase domain .

- ADMET Prediction : Use SwissADME to optimize solubility (LogS > -4) and reduce CYP3A4 inhibition risk .

Q. How can formulation challenges related to cyclopropane stability be mitigated?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.